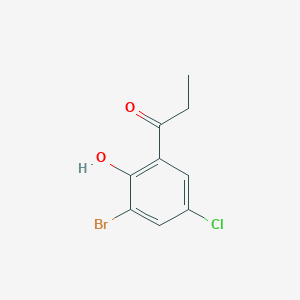
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a propanone side chain. It is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-chlorophenylpropan-1-one using liquid bromine in the presence of a solvent and a catalyst. The reaction is typically carried out at a controlled temperature of around 15°C for 2.5 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using techniques like NMR, HPLC, and LC-MS .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ketone can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenylpropanones.
- Oxidation can produce corresponding carboxylic acids.
- Reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of halogen and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure with bromine and chlorine substitutions but differs in the position of the bromine atom.
3-Bromo-5-chloro-2-hydroxyacetophenone: Shares the same halogen and hydroxyl substitutions but lacks the propanone side chain.
Eigenschaften
Molekularformel |
C9H8BrClO2 |
|---|---|
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
1-(3-bromo-5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3 |
InChI-Schlüssel |
FUVWMWBWOXKIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


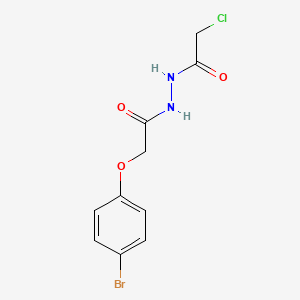
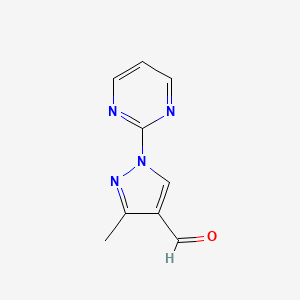
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
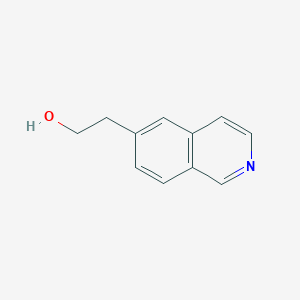




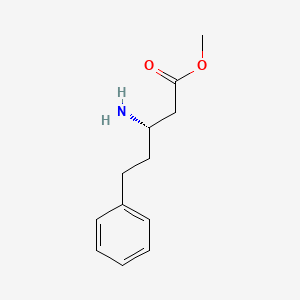
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
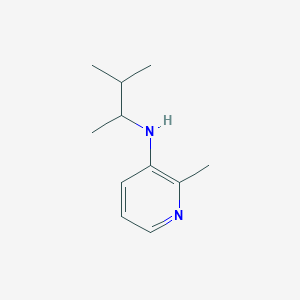

amine](/img/structure/B15273507.png)
